Naphthalen-1-yl biphenyl-4-carboxylate
Description
Contextualization within Aromatic Ester Chemistry
Aromatic esters are a class of organic compounds characterized by an ester group attached to two aromatic rings. These molecules are noted for their chemical stability and are widely available, making them valuable synthetic intermediates. acs.org Historically, the C(acyl)–O bond in aromatic esters was considered relatively inert, which limited their use as aryl electrophiles in cross-coupling reactions. acs.org However, advancements in catalysis, particularly using nickel and palladium complexes, have enabled the activation of this bond, expanding their utility in forming new carbon-carbon and carbon-heteroatom bonds. acs.org
Naphthalen-1-yl biphenyl-4-carboxylate is a specific example of an aryl-aryl ester, where both the carboxylic acid and alcohol precursors are aromatic. Its synthesis falls under general esterification methods. Direct synthesis from a carboxylic acid and a phenol (B47542) derivative is a common route, with various modern methods being developed to improve yields and reaction conditions. rsc.org The reactivity of this compound, including its hydrolysis rate and participation in cross-coupling reactions, is influenced by the electronic properties of the extensive aromatic systems of the naphthalene (B1677914) and biphenyl (B1667301) groups. acs.orgnih.gov The study of such esters provides insight into reaction mechanisms and the development of new synthetic methodologies. acs.org
Table 1: General Properties of Aromatic Esters
| Property | Description | Relevance to this compound |
|---|---|---|
| Chemical Stability | Generally stable and less reactive than aliphatic esters or acid halides. acs.org | The compound is expected to be a stable, solid material suitable for use as a building block in further synthesis. |
| Synthetic Utility | Serve as precursors in cross-coupling reactions and other transformations. acs.org | The ester linkage can be a site for catalytic cleavage, allowing the naphthalene and biphenyl units to be used in constructing larger molecules. |
| Physical State | Typically crystalline solids at room temperature. | this compound is a solid, which facilitates its handling and purification. |
Significance of Naphthalene and Biphenyl Moieties in Advanced Chemical Systems
The naphthalene moiety is a bicyclic aromatic hydrocarbon (C₁₀H₈) that serves as a versatile scaffold in medicinal chemistry and materials science. researchgate.netijpsjournal.com Its extended π-conjugated system is a foundational element in the design of dyes, sensors, and organic electronic materials. In the context of drug discovery, naphthalene derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.comekb.egepa.gov The rigid, planar structure of the naphthalene ring can facilitate π-π stacking interactions, which is a crucial feature in the design of functional materials and in molecular recognition at the active sites of biological targets. researchgate.net
Table 2: Characteristics of Naphthalene and Biphenyl Moieties
| Moiety | Key Structural Feature | Significance in Chemical Systems |
|---|---|---|
| Naphthalene | Fused bicyclic aromatic system. ijpsjournal.com | Provides a rigid, electron-rich platform for π-stacking; common in medicinal chemistry and organic electronics. researchgate.netijpsjournal.com |
| Biphenyl | Two linked phenyl rings with rotational freedom. wikipedia.org | Acts as a core structure in liquid crystals and polymers; important scaffold for pharmaceuticals and PAHs. nih.govbiosynce.comacs.org |
Scope and Research Trajectories for Functionalized Aryl Esters
The field of functionalized aryl esters, including complex structures like this compound, is an active area of research with several promising trajectories. A primary focus is the continued development of novel catalytic systems to expand their role in organic synthesis. Researchers are exploring the use of earth-abundant metals, such as iron, to mediate cross-coupling reactions of aryl esters, presenting more sustainable alternatives to precious metal catalysts. nih.gov
Another significant research direction is the incorporation of functionalized aryl esters into advanced materials. The unique photophysical and electronic properties that arise from combining different aromatic systems, as seen in this compound, make them attractive candidates for new organic semiconductors, nonlinear optical materials, and components of liquid crystal displays. biosynce.comacs.orgacs.org The ability to tune the properties of these materials by modifying the ester's aromatic substituents is a powerful tool for materials scientists.
Furthermore, the exploration of aryl esters in medicinal chemistry and drug delivery continues to be a fertile ground for research. The ester linkage can be designed to be stable under normal conditions but cleavable by specific enzymes within the body, a strategy used in the design of prodrugs and long-acting therapeutics. nih.govrsc.org Investigating how the combination of moieties like naphthalene and biphenyl affects biological activity and metabolic stability is a key aspect of this research. researchgate.netbiosynce.com The synthesis and study of compounds like this compound contribute to a deeper understanding of structure-property relationships, paving the way for the rational design of new functional molecules.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Biphenyl |
| This compound |
Structure
3D Structure
Properties
Molecular Formula |
C23H16O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
naphthalen-1-yl 4-phenylbenzoate |
InChI |
InChI=1S/C23H16O2/c24-23(25-22-12-6-10-19-9-4-5-11-21(19)22)20-15-13-18(14-16-20)17-7-2-1-3-8-17/h1-16H |
InChI Key |
SHFGJAOGJZWGAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Naphthalen 1 Yl Biphenyl 4 Carboxylate and Analogues
Advanced Coupling Reactions in Aryl Ester Synthesis
The formation of the key C-C and C-O bonds in naphthalen-1-yl biphenyl-4-carboxylate is often accomplished using advanced, metal-catalyzed coupling reactions. These techniques are indispensable for constructing the complex aromatic framework.
Palladium-catalyzed reactions are foundational in modern organic synthesis for their ability to form carbon-carbon bonds with high precision and functional group tolerance. organic-chemistry.orgacs.orgacs.org While not typically used to form the final ester bond directly, they are instrumental in building the biphenyl (B1667301) precursor.
Suzuki-Miyaura Coupling: This reaction is a premier method for creating the C-C bond that defines the biphenyl scaffold. libretexts.orgcdnsciencepub.com It involves the cross-coupling of an organoboron compound, such as phenylboronic acid, with an aryl halide, like 4-bromobenzoic acid, in the presence of a palladium catalyst and a base. libretexts.org The resulting biphenyl-4-carboxylic acid is the direct precursor for the final esterification step. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.org In some cases, aryl esters themselves can act as the electrophilic partner in Suzuki-Miyaura couplings to yield ketones, showcasing the reaction's versatility. acs.orgresearchgate.net
Sonogashira Coupling: A cornerstone for synthesizing molecules containing a carbon-carbon triple bond, the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. numberanalytics.comnumberanalytics.comvedantu.comwikipedia.org This reaction, co-catalyzed by palladium and copper complexes, proceeds under mild conditions, allowing for its use in the synthesis of complex molecules and natural products. numberanalytics.comwikipedia.orgnih.gov For analogues of the target compound, this could involve coupling a substituted naphthyl alkyne with a biphenyl halide to introduce alkynyl functionalities.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This method is primarily used to form C-C bonds and could be employed to synthesize a stylized biphenyl or naphthalene (B1677914) core prior to esterification. wikipedia.orgacs.org The reaction typically uses palladium catalysts like Pd(OAc)₂ with various phosphine (B1218219) ligands. wikipedia.org
Carbonylative coupling reactions provide a direct pathway to esters by integrating carbon monoxide (CO) into the molecular structure. nih.gov Palladium-catalyzed carbonylative coupling can synthesize aryl esters from aryl halides or triflates and an alcohol. rsc.orgorganic-chemistry.org For instance, biphenyl bromide could react with 1-naphthol (B170400) and a CO source in the presence of a palladium catalyst to directly form this compound. organic-chemistry.orgacs.org Modern protocols have been developed that work at atmospheric pressure, avoiding the need for specialized high-pressure equipment and using CO surrogates like chloroform. organic-chemistry.orgacs.orgchemistryviews.org
| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Citation |
| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd Catalyst, Base | Biaryl | libretexts.org |
| Sonogashira | Aryl Halide + Terminal Alkyne | Pd Catalyst, Cu Co-catalyst, Base | Aryl Alkyne | numberanalytics.comnumberanalytics.com |
| Heck | Aryl Halide + Alkene | Pd Catalyst, Base | Substituted Alkene | wikipedia.org |
| Carbonylative Coupling | Aryl Halide + Alcohol + CO | Pd Catalyst, Base | Aryl Ester | rsc.orgorganic-chemistry.org |
The Ullmann condensation is a classic copper-promoted reaction for forming carbon-heteroatom bonds, including the C-O bond in aryl ethers and esters. wikipedia.orgwikipedia.org The traditional method involves reacting an aryl halide with an alcohol or phenol (B47542) at high temperatures with stoichiometric copper. wikipedia.orgnih.gov For the target molecule, this could mean coupling a biphenylcarbonyl halide with 1-naphthol. Modern Ullmann-type reactions often use catalytic amounts of copper or other metals under milder conditions, sometimes facilitated by specific ligands to improve efficiency and substrate scope. nih.govmdpi.com
To circumvent the use of transition metals, which can be costly and leave trace contaminants, metal-free synthetic routes have been developed. beilstein-journals.org A prominent strategy involves the use of hypervalent iodine reagents, such as diaryliodonium salts. beilstein-journals.orgnih.govresearchgate.netdiva-portal.org These reagents can act as powerful arylating agents. For example, a biphenyliodonium salt could react with a naphthalene carboxylate, or a naphthyliodonium salt with biphenyl-4-carboxylic acid, to form the ester bond under mild, metal-free conditions. nih.gov These reactions offer an environmentally benign alternative to traditional metal-catalyzed methods. beilstein-journals.orgnih.gov
Esterification Protocols and Optimization for Hindered Systems
The final and often most challenging step is the esterification of the sterically hindered 1-naphthol with the bulky biphenyl-4-carboxylic acid. Standard acid-catalyzed Fischer esterification is often ineffective for such demanding substrates. rsc.orggoogle.com Therefore, more potent coupling methods are required.
Steglich Esterification: This widely used method employs a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.orgwikipedia.org The DCC activates the carboxylic acid by forming a reactive O-acylisourea intermediate, and DMAP acts as an acyl transfer catalyst, accelerating the reaction under mild, often room-temperature, conditions. rsc.orgorganic-chemistry.org This protocol is particularly effective for acid-sensitive substrates and the formation of sterically hindered esters. organic-chemistry.orgcommonorganicchemistry.com
Yamaguchi Esterification: This protocol is exceptionally well-suited for synthesizing highly functionalized and sterically hindered esters. organic-chemistry.orgwikipedia.org It involves a two-step, one-pot process where the carboxylic acid first reacts with 2,4,6-trichlorobenzoyl chloride (TCBC), the Yamaguchi reagent, to form a mixed anhydride (B1165640). wikipedia.orgnih.govnumberanalytics.com This highly reactive intermediate then reacts with the alcohol in the presence of a stoichiometric amount of DMAP to yield the desired ester with high efficiency. organic-chemistry.orgnumberanalytics.com
| Esterification Method | Key Reagents | Characteristics | Citation |
| Steglich | DCC (or EDC), DMAP | Mild conditions, effective for acid-labile substrates. | rsc.orgorganic-chemistry.orgorganic-chemistry.org |
| Yamaguchi | 2,4,6-Trichlorobenzoyl Chloride (TCBC), DMAP, Base | Excellent for sterically hindered substrates, high yields. | organic-chemistry.orgwikipedia.orgnih.gov |
Optimization of these protocols involves careful selection of solvents, precise control of temperature, and adjustment of reaction times to maximize yield and minimize the formation of byproducts, such as N-acylurea in the Steglich method. organic-chemistry.org
Multi-Step Synthetic Strategies and Reaction Sequence Design
Strategy 1: Biaryl Formation followed by Esterification
Suzuki-Miyaura Coupling: 4-bromobenzoic acid is coupled with phenylboronic acid using a palladium catalyst to produce biphenyl-4-carboxylic acid.
Esterification: The resulting acid is then esterified with 1-naphthol using a robust protocol like Yamaguchi or Steglich esterification to overcome the steric hindrance.
Strategy 2: Esterification followed by Biaryl Formation
Esterification: 4-bromobenzoic acid is first esterified with 1-naphthol to form 1-naphthyl 4-bromobenzoate.
Suzuki-Miyaura Coupling: The bromide of the resulting ester is then subjected to a Suzuki-Miyaura coupling with phenylboronic acid to complete the biphenyl system and yield the final product.
Green Chemistry Principles and Sustainable Synthesis of Aromatic Esters
The pursuit of sustainable chemical manufacturing has driven the adoption of green chemistry principles in the synthesis of aromatic esters. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.comnih.govjddhs.com The synthesis of aromatic esters, a class of compounds with wide industrial applications, is an area where green methodologies have been successfully implemented. waseda.jpbohrium.com
Several eco-friendly strategies have been developed that are applicable to the synthesis of this compound. These include the use of solvent-free reaction conditions, alternative energy sources like microwave irradiation, and biocatalysis. bohrium.comnih.gov For instance, solid-liquid phase transfer catalysis (PTC) under solvent-free conditions has proven effective for the synthesis of various aromatic esters, offering simplified procedures and reduced environmental impact compared to classical methods. bohrium.comnih.gov
Microwave-assisted synthesis represents another significant advancement in green chemistry. researchgate.net This technique can dramatically reduce reaction times and energy consumption. researchgate.net In the context of aromatic ester synthesis, microwave irradiation has been shown to enhance the rate of esterification, leading to high yields in shorter periods. researchgate.net
Biocatalysis, particularly the use of enzymes like lipases, offers a highly sustainable route to aromatic esters. mdpi.comnih.gov Enzymatic synthesis proceeds under mild conditions, which helps in preserving the integrity of complex molecular structures and minimizes the environmental footprint. mdpi.com Lipases have been successfully employed in the esterification of various acids and alcohols, highlighting their potential for the synthesis of intricate molecules like this compound. mdpi.comnih.gov The use of renewable feedstocks is another cornerstone of green chemistry, with research exploring bio-based starting materials for the synthesis of aromatic compounds. mdpi.comiosrjournals.org
Table 1: Comparison of Green Synthesis Methodologies for Aromatic Esters
| Methodology | Catalyst/Conditions | Key Advantages | Relevant Findings |
|---|---|---|---|
| Solvent-Free Phase Transfer Catalysis (PTC) | Alkyl bromides with PTC | Economic and ecological benefits, simplified work-up. bohrium.com | Effective for in situ preformed carboxylate alkylation. nih.gov |
| Microwave-Assisted Synthesis | p-toluenesulfonic acid (PTSA) | Reduced reaction times, lower energy consumption. researchgate.net | Yields for some esters can reach up to 86.76% in 20 minutes. researchgate.net |
| Enzymatic Synthesis | Immobilized Lipase | Mild reaction conditions, high selectivity, biodegradable. mdpi.com | Successful synthesis of oligoesters from ricinoleic acid and aromatic monomers. mdpi.com |
Chemo- and Regioselectivity in Aryl Coupling and Ester Formation
The synthesis of this compound involves two key transformations: the formation of the biphenyl moiety and the subsequent esterification. Both steps present challenges in terms of chemo- and regioselectivity.
The construction of the biphenyl scaffold typically relies on cross-coupling reactions. Palladium- and nickel-catalyzed reactions, such as the Suzuki coupling, are powerful tools for this purpose. rsc.org The challenge lies in controlling the regioselectivity of the coupling, particularly when dealing with substituted aromatic precursors. For the synthesis of the 4-substituted biphenyl carboxylic acid precursor, selective functionalization at the para position of the biphenyl ring is crucial. Friedel-Crafts acylation, for example, can be directed to the para position of biphenyl under specific conditions. rsc.org
Recent advancements have focused on developing catalytic systems that offer high selectivity. For instance, the use of specific ligands in palladium-catalyzed cross-coupling reactions can direct the reaction to a particular position on the aromatic ring. organic-chemistry.org Similarly, copper-catalyzed coupling reactions have been refined to achieve high yields and selectivity in the formation of aryl ethers and related structures. organic-chemistry.org
Esterification, the final step in the synthesis of this compound, also requires careful control to ensure chemoselectivity, especially if other reactive functional groups are present in the molecule. The use of peptide coupling reagents such as TBTU, TATU, or COMU allows for efficient ester formation from carboxylic acids and alcohols under mild, room-temperature conditions. luxembourg-bio.com The choice of coupling agent and base can allow for selective esterification of primary versus secondary alcohols, a principle that can be extended to the selective reaction with the hydroxyl group of 1-naphthol over other potential nucleophilic sites. luxembourg-bio.com
Carbodiimide-mediated couplings offer another route for selective esterification. researchgate.net These methods can differentiate between the reactivity of alcohols and phenols, which is a key consideration in the synthesis of this compound from biphenyl-4-carboxylic acid and 1-naphthol. researchgate.net The development of novel catalytic reactions, such as the "ester dance reaction," provides innovative pathways for the synthesis and modification of aromatic esters, potentially enabling the synthesis of complex structures with high regioselectivity. waseda.jpacs.org
Table 2: Strategies for Selective Synthesis
| Transformation | Method | Catalyst/Reagent | Key for Selectivity |
|---|---|---|---|
| Aryl-Aryl Coupling | Suzuki Coupling | Pd(OAc)2 / Ni complex | Directed coupling of bromo-biphenyl with a boronic acid. rsc.org |
| Aryl-Aryl Coupling | Photoinduced Electron Transfer (PET) | Acridinium salt | Amination of biphenyl with regiocontrol. rsc.org |
| Esterification | Peptide Coupling | TBTU, TATU, COMU | Choice of coupling agent and base for selective reaction with phenols. luxembourg-bio.com |
| Esterification | Carbodiimide Coupling | Carbodiimides | Differentiates reactivity between alcohols and phenols. researchgate.net |
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Crystallographic Studies
Crystallographic studies are essential for determining the precise atomic arrangement of a molecule in its crystalline solid state.
The definitive molecular geometry of Naphthalen-1-yl biphenyl-4-carboxylate in the solid state is best established through single-crystal X-ray diffraction. This technique involves growing a high-quality single crystal of the compound, a process often achieved by slow evaporation from a suitable solvent. bohrium.comresearchgate.netnih.gov The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam, typically from a Mo Kα source. nih.gov As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern.
By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, which in turn allows for the determination of the precise coordinates of each atom. nih.gov This analysis reveals critical geometric parameters such as bond lengths, bond angles, and torsion angles. For instance, the analysis would define the planarity of the naphthalene (B1677914) and biphenyl (B1667301) ring systems and the dihedral angle between them. mdpi.com The structure is refined to yield a final model, often described by its crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P21/c). bohrium.comresearchgate.netmdpi.com
The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. cardiff.ac.uk For this compound, several types of interactions are expected to be significant.
π-π Stacking: The electron-rich aromatic systems of the naphthalene and biphenyl moieties are prone to π-π stacking interactions. nih.govnih.gov These interactions, where the planes of the aromatic rings align in a parallel or parallel-displaced fashion, are a major stabilizing force in the crystal structure. researchgate.net
Van der Waals Forces: These dispersion forces, though individually weak, collectively play a crucial role in the efficient packing of molecules, especially given the large hydrocarbon surface area of the compound. nih.gov
The interplay of these forces dictates the final packing motif, influencing the physical properties of the crystalline solid. rsc.org
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different molecular arrangements or conformations. rsc.orgsci-hub.st These different forms, or polymorphs, can exhibit varied physical properties. The formation of a specific polymorph can be influenced by kinetic or thermodynamic factors during crystallization, such as the choice of solvent, temperature, and cooling rate. nih.govresearchgate.net
The principles of supramolecular assembly guide the formation of these ordered structures. bohrium.com In the case of this compound, the self-assembly process is driven by the optimization of the intermolecular interactions described previously. The potential for different arrangements of π-π stacking and hydrogen bonding networks could lead to the existence of multiple polymorphs for this compound. nih.govnih.gov The study of polymorphism is critical as different crystalline forms can have significant impacts on a material's characteristics. sci-hub.st
Advanced Spectroscopic Characterization Techniques for Structural Insights
Spectroscopic techniques provide complementary information to crystallography, offering insights into the molecule's structure, functional groups, and conformational behavior, particularly in solution.
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a wealth of information.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the naphthalene and biphenyl rings in the characteristic downfield region (typically δ 7.0-8.5 ppm). rsc.orgrsc.org The complex splitting patterns (multiplets) arise from spin-spin coupling between adjacent protons, and their analysis can help assign specific protons within the aromatic systems.
¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group (around δ 165-175 ppm) and the various aromatic carbons. nih.gov
2D NMR: For unambiguous assignment of all proton and carbon signals in such a complex molecule, 2D NMR techniques are indispensable. mdpi.com Techniques like COSY (Correlation Spectroscopy) identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. These advanced experiments allow for a complete and confident assignment of the molecular structure in solution. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene Protons | 7.4 - 8.2 | 110 - 135 |
| Biphenyl Protons | 7.5 - 8.3 | 127 - 145 |
| Ester Carbonyl Carbon | N/A | 164 - 168 |
Note: These are approximate ranges based on similar structures; actual values may vary.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. nih.govresearchgate.net
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the range of 1720-1740 cm⁻¹. nih.gov Other key bands include C-O stretching vibrations (around 1100-1300 cm⁻¹) and multiple sharp peaks in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations often produce strong signals in the Raman spectrum, which can be useful for analyzing the conformational state of the biphenyl and naphthalene units. researchgate.net
Differences in the vibrational spectra between samples can indicate the presence of different polymorphs, as the distinct crystal packing environments in each form will subtly alter the vibrational frequencies of the molecule. sci-hub.st
Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium-Weak |
| Ester C=O Stretch | FT-IR | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Strong-Medium |
| Ester C-O Stretch | FT-IR | 1100 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
The electronic absorption spectrum of this compound is characterized by intense absorptions in the ultraviolet region, which are indicative of the extensive π-electron system of the molecule. The spectrum is dominated by π→π* transitions, which are typical for aromatic compounds. The conjugation between the biphenyl and naphthalene ring systems, facilitated by the ester group, influences the energy of these transitions and, consequently, the absorption maxima (λmax).
The UV-Vis spectrum is expected to show distinct absorption bands corresponding to the electronic transitions within the naphthalene and biphenyl chromophores. The absorption spectrum of 1-naphthyl acetate, a fragment of the target molecule, exhibits a shift to longer wavelengths compared to naphthalene itself, with the long-wavelength band showing increased intensity. researchgate.net This is attributed to π→π* transitions. researchgate.net For this compound, the extended conjugation afforded by the biphenyl-4-carboxylate moiety would likely lead to a further bathochromic (red) shift of the absorption bands compared to 1-naphthyl acetate.
The electronic transitions can be theoretically modeled using computational methods like Time-Dependent Density Functional Theory (TD-DFT), which can predict the energies and oscillator strengths of the transitions. These calculations would show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are delocalized over the entire π-system, confirming the conjugated nature of the molecule.
Table 1: Predicted UV-Vis Spectral Data for this compound and Related Compounds
| Compound | Predicted λmax (nm) | Transition Type | Solvent |
| Naphthalene | ~275, ~312 | π→π | Hexane |
| 1-Naphthyl acetate | Shifted to longer λ vs. naphthalene | π→π | Hexane |
| Biphenyl | ~250 | π→π | Ethanol |
| This compound | >320 (Estimated) | π→π | Various |
Note: The data for this compound is an estimation based on the expected effects of extended conjugation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, HRMS can confirm the molecular formula of the compound.
For this compound, the expected molecular formula is C23H16O2. The theoretical exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
| C23H16O2 | [M]+ | 324.1150 |
| [M+H]+ | 325.1223 | |
| [M+Na]+ | 347.1043 |
Note: These are theoretical values. Experimental HRMS data would be expected to be within a very narrow tolerance (typically <5 ppm) of these values, thus confirming the molecular formula.
Conformational Landscape and Rotational Dynamics of Ester and Aryl Linkages
The three-dimensional structure and flexibility of this compound are primarily defined by the rotational freedom around three key single bonds: the C-O bond of the ester, the C-C bond linking the ester to the biphenyl ring, and the C-C bond between the two phenyl rings of the biphenyl moiety.
The conformation of the ester group in aryl esters is generally planar to maximize π-orbital overlap, with a preference for the Z conformation. The rotational barrier around the aryl-ester C-O bond is influenced by both steric and electronic factors.
The rotational dynamics of the biphenyl unit are a well-studied phenomenon. In the absence of ortho substituents, the rotational barrier is relatively low. researchgate.net However, the presence of the ester group and the naphthalene moiety can introduce steric hindrance that affects the preferred dihedral angle between the two phenyl rings. Computational studies on related biphenyl systems have shown that the energy barrier to rotation can be calculated using methods like Density Functional Theory (DFT). biomedres.us These calculations typically reveal two transition states for rotation: a planar conformation (0° dihedral angle) and a perpendicular conformation (90° dihedral angle). researchgate.netbiomedres.us For unsubstituted biphenyl, the ground state is a twisted conformation. biomedres.us
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Applications in Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For Naphthalen-1-yl biphenyl-4-carboxylate, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in predicting its molecular and electronic characteristics. tandfonline.comrawdatalibrary.net
Geometry optimization is a fundamental DFT procedure that seeks the lowest energy conformation of a molecule. For this compound, this process would involve determining the most stable arrangement of its constituent naphthalene (B1677914), biphenyl (B1667301), and carboxylate groups.
Table 1: Predicted Geometrical Parameters for this compound (Based on DFT studies of similar compounds)
| Parameter | Predicted Value |
| Biphenyl Dihedral Angle | ~35-45° |
| C=O Bond Length | ~1.21 Å |
| C-O (Ester) Bond Length | ~1.36 Å |
| Naphthalene Ring C-C Bond Lengths | ~1.36-1.42 Å |
| Biphenyl Ring C-C Bond Lengths | ~1.39-1.49 Å |
This table presents predicted values based on computational studies of biphenyl carboxylic acids and naphthalene derivatives. tandfonline.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. acs.org
For this compound, the HOMO is expected to be predominantly localized on the electron-rich naphthalene ring system, which is a common characteristic of naphthalene derivatives. researchgate.netrsc.org The LUMO, conversely, is likely to be distributed across the biphenyl-4-carboxylate moiety, particularly the carbonyl group which acts as an electron-withdrawing group. rsc.org A smaller HOMO-LUMO gap would suggest higher reactivity and lower kinetic stability. acs.org The analysis of FMOs provides valuable insights into the molecule's potential for electron donation and acceptance, which is crucial for understanding its role in various chemical and photophysical processes. researchgate.netbohrium.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | ~ -5.5 to -6.5 |
| LUMO | ~ -1.5 to -2.5 |
| HOMO-LUMO Gap | ~ 3.0 to 5.0 |
These values are estimations based on DFT calculations of related aromatic and naphthalene-containing compounds. bohrium.comacs.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. This method allows for the quantitative assessment of electron delocalization through the analysis of donor-acceptor interactions, which are measured in terms of stabilization energy, E(2). researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and electrostatic potential across the surface of a molecule. dtic.mil It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show the most negative potential (red) localized around the carbonyl oxygen atom of the ester group, due to the high electronegativity and lone pairs of oxygen. rawdatalibrary.net The naphthalene and biphenyl rings would exhibit regions of moderately negative potential above and below the plane of the rings, characteristic of π-electron systems. dtic.mil In contrast, the hydrogen atoms of the aromatic rings would show regions of positive potential (blue to green). This detailed charge landscape is crucial for predicting non-covalent interactions, such as π-π stacking and hydrogen bonding, which are vital in molecular recognition and crystal packing. acs.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-System Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal how molecules move, conform, and interact over time.
For this compound, an MD simulation could be used to explore its conformational landscape in a solvent or within a larger system, such as a membrane or protein binding site. The simulation would show the dynamic nature of the dihedral angles, particularly the rotation between the phenyl rings of the biphenyl group and the torsional flexibility of the ester linkage. This provides insights into the molecule's flexibility and the accessibility of different conformations. nih.govacs.org
Furthermore, MD simulations are invaluable for studying the interactions of the molecule with its environment. For example, simulations could model the aggregation of this compound molecules in solution, driven by non-covalent interactions like π-π stacking. nih.gov The solubilization and orientation of the molecule within a micelle or at an interface could also be investigated, providing a dynamic picture of its behavior in complex environments. rsc.org
Exploration of Noncovalent Interactions: Theoretical Frameworks and Quantification
The structure of this compound, rich in aromatic moieties, makes it a prime candidate for significant noncovalent interactions, which are crucial in determining its aggregation behavior and its interactions within a larger molecular system. nih.govresearchgate.net Theoretical frameworks are essential for dissecting and quantifying these weak forces, which include π-stacking, C-H···π, and van der Waals interactions. researchgate.net
Computational approaches to studying these phenomena have evolved significantly. A widely used method is Density Functional Theory (DFT), particularly when augmented with dispersion corrections (e.g., DFT-D3), to accurately account for the long-range electron correlation that gives rise to dispersion forces. dntb.gov.ua These corrections are vital for aromatic systems where standard DFT functionals may fail to describe the attractive nature of π-stacking interactions. dntb.gov.ua
More sophisticated methods like Symmetry-Adapted Perturbation Theory (SAPT) provide a detailed energy decomposition analysis, partitioning the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This allows for a deeper understanding of the nature of the noncovalent bonds. For a molecule like this compound, SAPT could elucidate the relative contributions of π-π stacking between the naphthalene and biphenyl rings and the electrostatic interactions driven by the carboxylate group.
The Hunter-Sanders model offers a qualitative and conceptual framework, treating π-stacking as an interaction between the σ- and π-systems of the aromatic rings. acs.org For this compound, this model would predict favorable offset-stacked or edge-to-face arrangements to minimize electrostatic repulsion between the electron-rich π-clouds. acs.org Computational studies on related aromatic systems have validated that such geometries are indeed energetically preferred.
The quantification of these interactions is typically presented in terms of interaction energies, often calculated for various dimeric configurations. The role of noncovalent interactions in steering reaction pathways, particularly in cold ion-molecule reactions, has been highlighted in studies of other aromatic molecules, demonstrating the importance of prereactive complexes stabilized by these forces. nih.gov
Table 1: Theoretical Frameworks for Analyzing Noncovalent Interactions
| Theoretical Framework | Key Principles | Application to this compound |
| Dispersion-Corrected DFT (e.g., DFT-D3) | Adds an empirical term to the DFT energy to account for long-range dispersion forces, crucial for accurately modeling van der Waals and π-stacking interactions. dntb.gov.ua | Calculation of binding energies and geometries of molecular dimers and aggregates, predicting the most stable packing arrangements. |
| Symmetry-Adapted Perturbation Theory (SAPT) | Directly calculates interaction energy as a perturbation to the energy of the isolated monomers. It decomposes the interaction energy into electrostatic, exchange, induction, and dispersion terms. | Detailed analysis of the physical origin of the forces holding the molecules together, distinguishing between electrostatic and dispersion-dominated interactions. |
| Hunter-Sanders Model | A qualitative model that describes π-stacking interactions based on the electrostatic interaction between the σ frameworks (positive) and π systems (negative) of aromatic rings. acs.org | Prediction of preferred stacking geometries (e.g., offset-stacked, edge-to-face) to minimize π-π repulsion and maximize σ-π attraction. |
| Nucleus-Independent Chemical Shift (NICS) | A magnetic criterion used to assess aromaticity by calculating the magnetic shielding at a specific point (usually the ring center). It can also be used to visualize ring current effects that influence intermolecular interactions. rsc.org | Mapping the magnetic landscape around the aromatic rings to understand how ring currents influence the approach and interaction with other molecules. |
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
Quantum chemical descriptors derived from the electronic structure of this compound are invaluable for predicting its chemical reactivity and the regioselectivity of its reactions. nih.govmdpi.com These descriptors provide a quantitative basis for concepts rooted in frontier molecular orbital (FMO) theory and conceptual DFT. mdpi.com
The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental descriptors. nih.gov A high EHOMO indicates a greater propensity to donate electrons, suggesting susceptibility to electrophilic attack. Conversely, a low ELUMO points to a high electron affinity, indicating reactivity towards nucleophiles. The HOMO-LUMO energy gap (EGAP) is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.gov
For a complex polycyclic aromatic hydrocarbon (PAH) derivative like this compound, reactivity is not uniform across the structure. nih.gov Local reactivity descriptors are therefore essential for predicting which sites are most susceptible to attack. The Fukui function, f(r), is a powerful tool in this regard. It indicates the change in electron density at a particular point when an electron is added to or removed from the system, thereby identifying the most electrophilic and nucleophilic sites within the molecule. nih.gov Condensed Fukui functions are often used to predict the reactive sites in PAHs for reactions like nitration. nih.gov
Other important descriptors include:
Chemical Potential (μ) : Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system. nih.gov
Chemical Hardness (η) : Proportional to the HOMO-LUMO gap, it measures the resistance to change in electron distribution. nih.gov
Electrophilicity Index (ω) : Quantifies the global electrophilic nature of a molecule. nih.gov
Electrostatic Potential (ESP) Map : Visualizes the charge distribution on the molecular surface, highlighting electron-rich (negative ESP) and electron-poor (positive ESP) regions, which are prone to electrophilic and nucleophilic attack, respectively.
These descriptors, calculated using methods like DFT (often with the B3LYP functional), can be used to construct Quantitative Structure-Activity Relationship (QSAR) models, which correlate these computed properties with experimentally observed reactivity or biological activity. nih.gov
Table 2: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Definition | Predicted Relevance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. nih.gov | Indicates the electron-donating ability; higher values suggest susceptibility to oxidation and electrophilic attack on the aromatic rings. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. nih.gov | Indicates the electron-accepting ability; lower values suggest susceptibility to reduction and nucleophilic attack, possibly at the carbonyl carbon. |
| EGAP | Energy difference between HOMO and LUMO. nih.gov | Reflects chemical reactivity and stability; a smaller gap suggests higher polarizability and reactivity. |
| Fukui Function (f(r)) | The derivative of the electron density with respect to the number of electrons. nih.gov | Identifies the most reactive sites (regioselectivity) for electrophilic, nucleophilic, and radical attacks on the naphthalene and biphenyl rings. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. nih.gov | Provides a global measure of the compound's capacity to act as an electrophile. |
| Electrostatic Potential (ESP) | The potential generated by the nuclei and electrons of a molecule. | Maps the charge distribution, visually identifying nucleophilic (negative potential, e.g., carbonyl oxygen) and electrophilic (positive potential) sites. |
Computational Studies of Excited State Phenomena (e.g., ESIPT, Tautomerism)
The photophysical properties of this compound are governed by its behavior in electronic excited states. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in exploring phenomena that can occur upon photoexcitation, such as excited-state intramolecular proton transfer (ESIPT) and tautomerism. rsc.orgresearchgate.net
While this compound itself does not possess the requisite intramolecular hydrogen bond donor/acceptor pair for a classic ESIPT reaction, computational studies on similar naphthalene derivatives provide a blueprint for how such phenomena could be engineered and studied. researchgate.netacs.org For ESIPT to occur, a molecule typically contains a pre-existing intramolecular hydrogen bond, such as between a hydroxyl group and a nitrogen atom. researchgate.net Upon excitation, the acidity and basicity of the donor and acceptor groups change, facilitating an ultrafast proton transfer to form a transient keto-tautomer, which is often responsible for a large Stokes-shifted fluorescence. researchgate.net TD-DFT calculations are used to map the potential energy surfaces of the ground and excited states to identify the reaction pathway and energy barriers for this process. researchgate.net
In the context of this compound, computational studies of its excited states would focus on characterizing the nature of its low-lying singlet and triplet states. nih.govacs.org For naphthalene itself, the two lowest-lying singlet excited states, ¹La and ¹Lb, have different electronic characters and play distinct roles in its photophysics. nih.gov The presence of the biphenyl-4-carboxylate substituent would significantly perturb these states. TD-DFT calculations can predict the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π, n→π, intramolecular charge transfer). rsc.org
Studies on substituted nitronaphthalenes have shown that photoexcitation can lead to ultrafast intersystem crossing to the triplet manifold or relaxation into an intramolecular charge-transfer (ICT) state, depending on the substitution pattern. acs.org For this compound, it is plausible that some excited states possess significant ICT character, with electron density shifting from the naphthalene or biphenyl moiety towards the electron-withdrawing carboxylate group. Computational modeling of the excited-state geometry can reveal substantial changes compared to the ground state, such as planarization or twisting, which are critical for understanding the emission properties. mdpi.com
Table 3: Computational Approaches to Excited State Phenomena
| Phenomenon | Computational Method | Information Obtained |
| Electronic Absorption | Time-Dependent DFT (TD-DFT), CASSCF | Vertical excitation energies, oscillator strengths, characterization of excited states (e.g., ¹La, ¹Lb, ICT). rsc.orgnih.gov |
| Excited State Geometry | TD-DFT Geometry Optimization | Optimized structures of the molecule in its excited states, revealing changes like planarization or twisting upon excitation. mdpi.com |
| Excited State Intramolecular Proton Transfer (ESIPT) | TD-DFT Potential Energy Surface Scans | Identification of reaction coordinates, transition states, and energy barriers for proton transfer in the excited state. researchgate.net |
| Intersystem Crossing (ISC) | Calculation of Spin-Orbit Couplings (SOCs) | Estimation of the rate of transition from singlet to triplet excited states, which is crucial for understanding phosphorescence and photochemical reaction pathways. acs.org |
| Fluorescence and Phosphorescence | TD-DFT, CASPT2 | Prediction of emission energies from the S₁ and T₁ states, respectively, and investigation of the factors influencing emission quantum yields. nih.gov |
Reactivity, Derivatization, and Reaction Mechanisms
Mechanistic Pathways of Ester Formation and Cleavage in Aromatic Systems
The formation of Naphthalen-1-yl biphenyl-4-carboxylate, an aromatic ester, typically proceeds through the esterification of biphenyl-4-carboxylic acid or its more reactive derivative, such as an acyl chloride, with 1-naphthol (B170400). numberanalytics.comlibretexts.org The general mechanism for esterification involves the nucleophilic attack of the alcohol (1-naphthol) on the carbonyl carbon of the carboxylic acid derivative. numberanalytics.com When using a carboxylic acid, the reaction is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydroxyl group of the naphthol.
Conversely, the cleavage of the ester linkage in aromatic esters is a fundamental reaction, most commonly achieved through hydrolysis. numberanalytics.comnumberanalytics.com This process can occur under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis : This pathway involves the initial protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of the alcohol (1-naphthol) to yield the carboxylic acid (biphenyl-4-carboxylic acid). numberanalytics.com
Base-Catalyzed Hydrolysis (Saponification) : This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to reform the carbonyl double bond and eliminate the 1-naphthoxide leaving group. A final proton transfer from the newly formed carboxylic acid to the naphthoxide yields the carboxylate salt and 1-naphthol. numberanalytics.com
Beyond hydrolysis, ester cleavage can also occur via SN2-type dealkylation under specific, mild, and neutral conditions, which can be advantageous when dealing with substrates sensitive to harsh hydrolytic environments. researchgate.net
Functional Group Interconversions and Selective Derivatization Strategies
The functional groups within this compound—the ester, the biphenyl (B1667301) system, and the naphthalene (B1677914) system—can be chemically transformed to create new derivatives. ub.eduimperial.ac.uk Such interconversions are central to synthetic chemistry, allowing for the creation of complex molecules from simpler precursors. fiveable.me
Chemical modifications of the this compound structure are performed to alter its physical, chemical, or biological properties for specific research applications. For instance, derivatization of the biphenyl or naphthalene rings through electrophilic substitution reactions like nitration or halogenation can modulate the electronic properties of the molecule. numberanalytics.comwikipedia.org Introducing electron-donating or electron-withdrawing groups can fine-tune the molecule's absorption and emission spectra, which is relevant for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). sigmaaldrich.com Certain derivatives may also act as molecular probes for detecting specific metal cations through changes in their fluorescence spectra. researchgate.net
The ester linkage itself can be converted into other functional groups. For example, reduction of the ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would cleave the ester and reduce the carboxyl portion to a primary alcohol, yielding (4'-hydroxymethyl-biphenyl-4-yl)methanol and 1-naphthol. imperial.ac.ukfiveable.me Conversely, selective reduction using an agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures could potentially yield the corresponding aldehyde. imperial.ac.ukfiveable.me
| Starting Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group(s) |
|---|---|---|---|
| Aromatic Ester | Reduction | LiAlH₄ | Primary Alcohol |
| Aromatic Ester | Reduction | DIBAL-H (low temp) | Aldehyde |
| Aromatic Ester | Hydrolysis (Basic) | NaOH, H₂O | Carboxylate & Alcohol |
| Aromatic Ester | Aminolysis | Amine (e.g., R-NH₂) | Amide & Alcohol |
| Aromatic Ring (Biphenyl or Naphthyl) | Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted Aromatic Ring |
| Aromatic Ring (Biphenyl or Naphthyl) | Electrophilic Halogenation | Br₂, FeBr₃ | Bromo-substituted Aromatic Ring |
In fields like combinatorial chemistry, molecular tags are attached to compounds to encode their synthetic history and facilitate rapid structure identification. google.com While not a direct application for a single compound, the principles can be adapted for creating libraries of derivatives. For this compound, specific tags or modifiers could be introduced to enable detection, purification, or specific interactions. For example, a fluorescent tag could be attached to the biphenyl or naphthyl ring via a coupling reaction to study its localization in a biological system. Alternatively, a biotin (B1667282) tag could be introduced, allowing for strong and specific binding to streptavidin, which is useful for purification or in assay development. The synthesis would involve creating a derivative of either the biphenyl carboxylic acid or the naphthol with the desired tag before performing the esterification.
Influence of Aryl and Naphthyl Substituents on Reaction Kinetics and Thermodynamics
The reactivity of this compound is significantly influenced by the electronic properties of its constituent aromatic rings. numberanalytics.com Substituents on an aromatic ring can either donate or withdraw electron density, which in turn affects the rate and thermodynamics of reactions. lumenlearning.comlibretexts.org
Kinetics : The rate of reactions, such as hydrolysis, is impacted by the electronic nature of the aromatic systems. numberanalytics.com For nucleophilic attack on the carbonyl carbon (as in basic hydrolysis), electron-withdrawing groups on the biphenyl ring would increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction rate. numberanalytics.commasterorganicchemistry.com Conversely, electron-donating groups would decrease the rate. numberanalytics.com The large, electron-rich naphthyl group, acting as the leaving group, also influences the rate of ester cleavage. Its stability as an anion (naphthoxide) after departure is a key factor. In electrophilic aromatic substitution on either ring system, activating groups (electron-donating) increase the reaction rate by stabilizing the positively charged intermediate (arenium ion), while deactivating groups (electron-withdrawing) slow it down. wikipedia.orglumenlearning.com
| Reaction Type | Substituent Type on Biphenyl Ring | Effect on Reaction Rate | Reason |
|---|---|---|---|
| Base-Catalyzed Hydrolysis | Electron-Withdrawing (e.g., -NO₂) | Increase | Increases electrophilicity of carbonyl carbon. numberanalytics.com |
| Base-Catalyzed Hydrolysis | Electron-Donating (e.g., -OCH₃) | Decrease | Decreases electrophilicity of carbonyl carbon. numberanalytics.com |
| Electrophilic Aromatic Substitution | Electron-Withdrawing (e.g., -NO₂) | Decrease | Destabilizes the cationic intermediate. lumenlearning.com |
| Electrophilic Aromatic Substitution | Electron-Donating (e.g., -OCH₃) | Increase | Stabilizes the cationic intermediate. lumenlearning.com |
Photochemical and Electrochemical Reactivity Studies of Aromatic Esters
The extended π-systems in this compound make it a candidate for photochemical and electrochemical reactions.
Photochemical Reactivity : Upon absorption of light, aromatic esters can be promoted to an excited electronic state, which significantly alters their reactivity. rsc.org A common photochemical reaction for aromatic esters is the photo-Fries rearrangement, where the ester linkage is cleaved, and the acyl group migrates to the ortho or para position of the phenolic ring (in this case, the naphthyl ring). rsc.org Another potential photoreaction is a Norrish Type II process if a suitable γ-hydrogen is available on a substituent, though this is less likely for the parent compound. rsc.org Photoreduction can also occur, particularly in the presence of electron donors. acs.org The specific pathway taken depends on the nature of the lowest excited state (n,π* or π,π*). rsc.org
Electrochemical Reactivity : Electrochemical methods can be used to induce oxidation or reduction reactions. acs.org Aromatic compounds can be oxidized to form radical cations, which can then undergo coupling reactions. acs.orgresearchgate.net For this compound, anodic oxidation could potentially lead to polymerization or coupling between molecules. Cathodic reduction could lead to cleavage of the ester bond or reduction of one of the aromatic rings. The extended π-system of the molecule would lower its oxidation and reduction potentials compared to simpler aromatic esters. acs.org
Advanced Applications in Materials Science and Catalysis
Role in Organic Electronic Materials
The combination of the electron-rich naphthalene (B1677914) and the conjugated biphenyl (B1667301) system within a single molecule makes Naphthalen-1-yl biphenyl-4-carboxylate a candidate for investigation in organic electronics. Its rigid, aromatic structure is a key feature for creating stable, thin films and facilitating charge transport, which are essential for device performance.
The inherent photophysical properties of naphthalene and biphenyl moieties suggest that this compound likely possesses significant luminescent capabilities. Naphthalene itself is a well-known fluorophore, and biphenyl derivatives are frequently used as the core for blue-emitting materials in Organic Light-Emitting Diodes (OLEDs). The esterification of biphenyl-4-carboxylic acid with 1-naphthol (B170400) creates a large, conjugated system that could be tuned for specific emission wavelengths.
Compounds with similar structural motifs, such as those incorporating biphenyl and naphthalene groups, are actively developed for use in optoelectronic devices. For instance, N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (NPB) is a canonical hole transport material known for its high charge mobility and stability, crucial for efficient OLED operation. sigmaaldrich.comnih.gov Similarly, the synthesis of molecules like biphenyl-4,4'-diylbis(naphthalene-1-ylmethanone) has been pursued to develop luminescent materials with high stability and color purity. asianpubs.org The luminescent properties of benzoic acid and its esters have also been studied, providing a basis for understanding the contribution of the carboxylate linker. rsc.org
The combination of these fragments in this compound could result in a material that functions as a host or an emitter in the emissive layer of an OLED. Its rigid structure would help to minimize non-radiative decay pathways, potentially leading to high photoluminescence quantum yields.
Table 1: Potential Photophysical Properties Based on Related Compounds
| Property | Expected Characteristic | Rationale Based on Structural Moieties |
|---|---|---|
| Absorption | Strong absorption in the UV region | Aromatic nature of biphenyl and naphthalene rings. |
| Emission | Likely fluorescence in the blue or green spectrum | Contribution from the biphenyl core, modulated by the naphthalene group. |
| Quantum Yield | Potentially high in a solid-state matrix | The rigidity of the molecule reduces vibrational energy loss. |
| Application | Host or emitter material in OLEDs | Stable aromatic structure suitable for vacuum deposition and charge transport. |
Nonlinear optical (NLO) materials are vital for applications in photonics and optoelectronics, including optical switching and frequency conversion. A key requirement for molecular NLO materials is a large, delocalized π-electron system, often arranged in a donor-π-acceptor (D-π-A) configuration.
This compound possesses an extensive π-conjugated system spanning the biphenyl and naphthalene rings. The ester group can influence the electronic distribution across the molecule. While the molecule itself is not a classic D-π-A structure, its large polarizability, arising from the extensive electron cloud, is a prerequisite for third-order NLO activity. Research into new NLO materials often focuses on enhancing these properties by attaching strong electron-donating or withdrawing groups to such aromatic scaffolds. For example, studies on other ester-containing carbazole (B46965) dyes have demonstrated that a push-pull geometry can lead to significant first-order hyperpolarizability. researchgate.net The presence of π-conjugated systems in chalcone (B49325) derivatives containing naphthalene has also been shown to result in high NLO responses. nih.gov Therefore, this compound could serve as a foundational structure for developing new NLO materials.
Table 2: Factors Contributing to Potential NLO Properties
| Structural Feature | Contribution to NLO Potential | Relevant Research Finding |
|---|---|---|
| Biphenyl & Naphthalene Rings | Provide a large, delocalized π-electron system. | Materials with extensive π-conjugation are known to exhibit NLO effects. nih.gov |
| Ester Linkage | Can act as a weak acceptor and influences molecular geometry. | The introduction of ester groups can modulate electronic properties in NLO-active dyes. researchgate.net |
Photochromism involves the reversible transformation of a chemical species between two forms with different absorption spectra upon exposure to light. This phenomenon is the basis for molecular switches, which have applications in data storage, smart windows, and molecular electronics.
While this compound itself is not reported as a photochromic molecule, its naphthalene component is a key building block in many known photochromic systems. Naphthalene diimides (NDIs), for instance, can undergo photoinduced electron transfer to form stable radical anions, leading to a color change. researchgate.netrsc.org Other naphthalene-based systems have been shown to exhibit photochromism through mechanisms like intramolecular proton transfer or cycloadditions. nih.govresearchgate.net
For this compound to function as a molecular switch, it would likely require modification. The introduction of specific functional groups could enable photo-triggered isomerization or other reversible reactions. For example, incorporating it into a larger structure like a spiropyran, which is a well-known class of photochromic compounds, could impart switching capabilities. acs.org The rigid biphenyl-naphthalene scaffold could provide a stable framework to support the switching moiety, potentially improving fatigue resistance—a critical parameter for practical applications.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The properties of a MOF—such as pore size, shape, and surface chemistry—are directly determined by the geometry and functionality of the organic linker.
The molecule this compound, in its current form, is a mono-carboxylate ester and thus cannot act as a linker to form an extended framework. However, its underlying structure is highly relevant to ligand design. To be used as a MOF linker, the molecule would need to be functionalized with at least two coordinating groups, such as carboxylic acids. A hypothetical dicarboxylate ligand derived from this structure, for instance, 4'-(naphthalen-1-yloxycarbonyl)biphenyl-4-carboxylic acid , or more symmetrically, a linker based on biphenyl-4,4'-dicarboxylic acid (BPDC) where one acid is esterified with a functional naphthalene, could be envisioned.
The principles of MOF construction rely heavily on ligands like BPDC and naphthalene-dicarboxylic acid (NDC). nih.gov
Rigidity and Length: The biphenyl and naphthalene units provide rigidity, which is crucial for creating stable, permanent porosity. The length of the linker dictates the size of the pores within the resulting framework. A long linker derived from the this compound structure would be expected to produce MOFs with large pores.
Coordination Geometry: Carboxylate groups are versatile for coordinating with metal ions in various modes (monodentate, bidentate, bridging), which in turn influences the topology of the final MOF structure. acs.org
Functionalization: The large aromatic surfaces of the biphenyl and naphthalene groups can be functionalized with other groups (e.g., amino, hydroxyl) to tune the chemical environment of the pores for specific applications. nih.gov
The design of supramolecular architectures within MOFs is critical for applications in gas storage and separation. MOFs built from linkers analogous to this compound would feature pores lined with the aromatic surfaces of the biphenyl and naphthalene rings. This chemical environment is particularly well-suited for separating gases based on differences in their polarizability and size.
The π-rich environment of the pores can establish strong van der Waals or π-π interactions with specific gas molecules. For example, CO2, with its significant quadrupole moment, interacts favorably with aromatic surfaces, leading to selective adsorption over less polarizable gases like N2 and H2. This principle is utilized in many MOFs designed for carbon capture. researchgate.net
Furthermore, the defined pore dimensions, controlled by the length and geometry of the linker, allow for size-selective separation of gas molecules, a process known as molecular sieving. Flexible MOFs can also exhibit "gating" or "breathing" behaviors, where the framework structure changes upon gas adsorption, leading to highly selective uptake at specific pressures. MOFs based on naphthalene-dicarboxylate have been shown to exhibit selective adsorption of guest molecules through such gating mechanisms. sigmaaldrich.com
Table 3: Potential Gas Separation Applications for MOFs with Analogous Linkers
| Gas Mixture | Separation Principle | Rationale |
|---|---|---|
| CO₂ / N₂ | Selective Adsorption | Stronger interaction of CO₂ with the aromatic pore surfaces. |
| CO₂ / CH₄ | Selective Adsorption / Size Sieving | Combination of favorable CO₂ interactions and pore size tuning. |
| Hydrocarbon Separation | Molecular Sieving / π-Complexation | Separation of alkanes from alkenes via interactions with the π-electron clouds of the linker. |
The integration of linkers with the structural characteristics of this compound into MOFs thus represents a promising, albeit theoretical, avenue for creating advanced materials for gas separation and storage. acs.org
Catalytic Applications of Naphthalene-Biphenyl Conjugates
The conjugation of naphthalene and biphenyl moieties within a single molecular framework gives rise to a class of compounds with significant potential in catalysis. The inherent properties of these aromatic systems—rigidity, steric bulk, and the capacity for axial chirality—make them privileged scaffolds for the development of both ligands for transition metal catalysis and purely organic catalysts. Their application spans critical areas of synthetic chemistry, including the formation of carbon-carbon and carbon-heteroatom bonds with high levels of control and efficiency.
As Ligands in Transition Metal Catalysis for Cross-Coupling Reactions
Axially chiral biaryl compounds, including those derived from naphthalene and biphenyl, are recognized as highly effective ligands in transition-metal-catalyzed reactions. researchgate.net The steric hindrance and well-defined three-dimensional structure provided by the naphthalene-biphenyl backbone can create a chiral environment around the metal center, enabling high enantioselectivity in coupling reactions. These ligands are particularly prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern synthetic chemistry for forming C-C bonds. researchgate.netacs.org
The efficacy of such ligands stems from their electron-rich and bulky nature, which enhances the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. acs.org The development of ligands based on biaryl cores like binaphthyl (derived from naphthalene coupling) and biphenyl has allowed for the coupling of previously challenging substrates, including unactivated aryl chlorides and sterically hindered partners. acs.org
A specific example illustrating the principles of a naphthalene-containing biaryl phosphine (B1218219) ligand is BisNap-Phos. This chiral chelating monophosphine ligand, which incorporates two naphthyl groups and a phenyl group, has been successfully employed in the asymmetric Suzuki-Miyaura cross-coupling to produce axially chiral biaryl compounds. mdpi.com The palladium complex of BisNap-Phos catalyzes the coupling of various substituted bromonaphthalenes with naphthyl boronic acids, yielding binaphthyl products with high yields and enantioselectivities. mdpi.com The reactions proceed effectively under mild conditions, even in aqueous media, highlighting the robustness and versatility of the catalytic system. mdpi.com
Below is a table summarizing the performance of the BisNap-Phos-palladium complex in the asymmetric Suzuki-Miyaura coupling of 1-bromo-2-methoxynaphthalene (B48351) with 2-methoxynaphthalene-1-boronic acid under different conditions. mdpi.com
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Toluene/H₂O | 60 | 18 | 85 | 83 |
| 2 | Dioxane/H₂O | 60 | 18 | 89 | 86 |
| 3 | THF/H₂O | 60 | 18 | 91 | 85 |
| 4 | Toluene/H₂O (with SDS surfactant) | 40 | 18 | 93 | 84 |
| 5 | Toluene/H₂O (with Brij surfactant) | 40 | 18 | 94 | 83 |
Beyond discrete molecular ligands, naphthalene-based polymers have also been developed as supports for palladium catalysts in Suzuki cross-coupling reactions. researchgate.netmdpi.com These materials, synthesized through methods like Friedel–Crafts crosslinking of naphthalene, serve as a robust scaffold for immobilizing palladium species (both Pd(II) and Pd(0) nanoparticles). researchgate.netmdpi.com These polymer-supported catalysts have demonstrated high efficiency and selectivity in the coupling of partners like 4-bromoanisole (B123540) and phenylboronic acid to produce 4-methoxybiphenyl, showcasing a practical application of a naphthalene-based material in facilitating a biphenyl synthesis. researchgate.netmdpi.com
As Organocatalysts or Components Thereof in Asymmetric Synthesis
The field of asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations, offering a powerful alternative to metal-based catalysts. youtube.com Axially chiral biaryl scaffolds, particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), are foundational to a major class of organocatalysts known as Chiral Phosphoric Acids (CPAs). nih.gov These catalysts function as chiral Brønsted acids, creating a well-defined chiral pocket that can effectively control the stereochemical outcome of a wide range of reactions. nih.gov
The design principle of these catalysts relies on the C₂-symmetric biaryl backbone, which is made sterically demanding by introducing bulky substituents at the 3 and 3' positions. This framework allows for highly effective chirality transfer through hydrogen bonding interactions with the substrates. The development of adjustable axially chiral biphenyl ligands and catalysts further underscores the modularity of these systems, where modifying substituents can fine-tune catalytic activity and selectivity. chemrxiv.orgresearchgate.net
While specific research on "this compound" as an organocatalyst is not prominent, the principles established by BINOL- and biphenyl-based CPAs provide a clear blueprint for the potential of naphthalene-biphenyl conjugates in this domain. A hypothetical organocatalyst incorporating both a naphthalene and a biphenyl unit into its chiral backbone could offer a unique steric and electronic environment. Such a structure could be employed in numerous classic organocatalytic reactions.
For instance, BINOL-derived CPAs are highly effective in catalyzing the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. The catalyst protonates the nitroalkene, forming a chiral ion pair within its confined space, which then directs the nucleophilic attack of the indole (B1671886) to one specific face, resulting in high enantioselectivity.
The table below presents typical research findings for a CPA-catalyzed asymmetric reaction, illustrating the high levels of enantioselectivity that can be achieved with biaryl-based organocatalysts.
| Indole Substrate | Nitroalkene Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Indole | β-Nitrostyrene | 5 | Toluene | 98 | 96 |
| 2-Methylindole | β-Nitrostyrene | 5 | Toluene | 95 | 94 |
| 5-Methoxyindole | β-Nitrostyrene | 5 | Dichloromethane | 99 | 97 |
| Indole | (E)-1-nitro-3-phenylprop-1-ene | 10 | Toluene | 88 | 92 |
| 7-Methylindole | β-Nitrostyrene | 5 | Chloroform | 96 | 95 |
Future Research Directions and Emerging Paradigms
Innovations in Targeted Synthesis and Molecular Engineering for Tailored Properties
The ability to precisely control the three-dimensional structure and electronic properties of Naphthalen-1-yl biphenyl-4-carboxylate is fundamental to unlocking its full potential. Future synthetic research will focus on developing more efficient, selective, and scalable methods that allow for the "made-to-order" synthesis of derivatives with specific functionalities.
Key research thrusts will include the refinement of transition-metal-catalyzed cross-coupling reactions. While methods like Suzuki-Miyaura and Heck couplings have been instrumental in constructing the core biphenyl (B1667301) and naphthalene (B1677914) frameworks, innovations are steering towards milder reaction conditions and greater functional group tolerance. researchgate.netrsc.org For instance, the development of advanced palladium catalysts, potentially with N-heterocyclic carbene (NHC) ligands, is enabling the efficient coupling of challenging substrates. asianpubs.org A significant area of development is the direct C-H activation/arylation, which offers a more atom-economical alternative to traditional methods that require pre-functionalized starting materials like aryl halides or boronic acids. rsc.org
Another emerging paradigm is the use of novel carbon monoxide sources for carbonylative coupling reactions, which are essential for forming the ester linkage. The use of solid, stable precursors like molybdenum hexacarbonyl or the in-situ generation of CO from sources like acetic formic anhydride (B1165640) can circumvent the challenges of handling gaseous CO, making the synthesis more accessible and scalable. acs.orgmdpi.com Furthermore, metal-free synthesis routes, utilizing reagents like diaryliodonium salts for the arylation of carboxylic acids, are gaining traction as they offer orthogonal reactivity and avoid potential metal contamination in the final product, which is critical for electronic applications. acs.org
These advanced synthetic tools will enable the precise molecular engineering of the this compound scaffold. Researchers will be able to systematically modify the positions and types of substituents on both the naphthalene and biphenyl rings to fine-tune properties such as:
Solubility: Introduction of alkyl chains.
Electronic Properties: Addition of electron-donating or electron-withdrawing groups to modulate the HOMO/LUMO energy levels.
Thermal Stability: Incorporation of robust aromatic heterocycles.
Liquid Crystallinity: Design of specific molecular geometries to encourage mesophase formation.
Table 1: Comparison of Modern Synthetic Strategies for Aryl Ester Synthesis
| Synthesis Strategy | Catalyst/Reagent | Key Advantages | Potential for Tailoring Properties |
|---|---|---|---|
| Carbonylative Suzuki Coupling | Palladium(II) complexes with NHC ligands | High efficiency, allows for significant molecular complexity increase in one step. asianpubs.org | Excellent for varying the aryl groups (naphthalene and biphenyl moieties). |
| Palladium-Catalyzed Esterification | Pd(dba)₂ with specialized phosphine (B1218219) ligands | High tolerance for various functional groups, proceeds at room temperature. organic-chemistry.org | Enables arylation with a wide range of substituted aryl halides. |
| Metal-Free Arylation | Diaryliodonium salts | Avoids transition metal catalysts, tolerant of sterically hindered substrates. acs.org | Useful for creating esters that are difficult to synthesize via other methods. |
| Photocatalytic Synthesis | Organic photosensitizers | Metal-free, proceeds at room temperature, allows for novel bond formations. nih.gov | Can enable unique transformations like triple C-F bond cleavage to build complex backbones. nih.gov |
Advances in Computational Prediction and Design for Novel Aryl Ester Architectures
The trial-and-error approach to discovering new functional molecules is rapidly being superseded by computational design. In the context of this compound and its derivatives, computational chemistry will serve as an indispensable tool for predicting molecular properties and guiding synthetic efforts. researchgate.net
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be heavily employed to model the geometric and electronic structures of novel aryl ester architectures. These methods can accurately predict key parameters such as:
Ground and excited state geometries.
HOMO/LUMO energy levels and bandgaps.
Absorption and emission spectra.
Charge transport properties (reorganization energies).
This predictive power allows researchers to screen virtual libraries of candidate molecules and identify those with the most promising properties for a given application before committing to resource-intensive synthesis. acs.org For example, computational models can help design a molecule with a specific emission color for an OLED or with optimized charge mobility for a transistor.
Beyond property prediction, computational tools are becoming crucial for understanding and designing the catalysts and reaction pathways needed for synthesis. morressier.com By modeling transition states and reaction energetics, chemists can understand the origins of selectivity in catalytic reactions and rationally design more efficient catalysts. researchgate.netmorressier.com
A particularly exciting frontier is the integration of machine learning (ML) and artificial intelligence (AI) into the design process. acs.orgrsc.org ML models can be trained on existing experimental and computational data to rapidly predict the properties of vast numbers of virtual compounds. This high-throughput screening can uncover non-intuitive structure-property relationships and identify novel molecular scaffolds that human chemists might overlook. acs.org ML can also accelerate the discovery of optimal reaction conditions or new catalytic systems, significantly reducing the experimental workload. acs.org
Table 2: Role of Computational Tools in Designing Aryl Esters
| Computational Tool | Application Area | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Molecular Property Prediction | HOMO/LUMO energies, electron distribution, bond strengths, vibrational frequencies. morressier.com |
| Time-Dependent DFT (TD-DFT) | Optical Properties | UV-Vis absorption spectra, fluorescence/phosphorescence wavelengths. |
| Molecular Dynamics (MD) | Material Morphology | Simulation of bulk properties, molecular packing in solid state, conformational analysis. |
| Machine Learning (ML) | High-Throughput Screening & Catalyst Design | Prediction of properties for large virtual libraries, identification of optimal ligands/catalysts. acs.org |
Exploration of this compound in Advanced Functional Materials Beyond Current Scope
While the structural motifs within this compound are found in materials for organic light-emitting diodes (OLEDs), its potential extends far beyond this single application. sigmaaldrich.com The unique combination of the rigid, electron-rich naphthalene and biphenyl groups connected by an ester linkage creates a versatile platform for a new generation of advanced functional materials.
Future research will likely explore its use in the following areas:
Organic Field-Effect Transistors (OFETs): The extended π-conjugation in this molecule suggests it could possess good charge transport capabilities. Molecular engineering to enhance intermolecular π-π stacking could lead to high-performance p-type or n-type semiconductor materials for flexible and transparent electronics. sigmaaldrich.com
Organic Photovoltaics (OPVs): As non-fullerene acceptors or as components in donor materials, derivatives of this compound could be designed to have broad absorption spectra and appropriate energy levels to facilitate efficient exciton (B1674681) dissociation and charge transfer in solar cells.
Nonlinear Optical (NLO) Materials: The asymmetric charge distribution and high polarizability inherent in aromatic esters can give rise to significant NLO properties. By incorporating strong electron-donating and electron-withdrawing groups at opposing ends of the molecule, it may be possible to create materials for applications in optical switching and frequency conversion. acs.org
Luminescent Sensors: The fluorescence properties of the naphthalene moiety are sensitive to its local environment. Attaching specific recognition units to the molecular scaffold could lead to "turn-on" or "turn-off" fluorescent sensors for detecting metal ions, anions, or biologically relevant molecules. researchgate.net
High-Performance Polymers: The rigid, aromatic structure of this compound makes it an excellent candidate as a monomer for creating high-performance polymers such as polyesters or polyamides. These polymers could exhibit exceptional thermal stability, mechanical strength, and low coefficients of thermal expansion, making them suitable for aerospace, electronics, and specialty coating applications.
The successful development of these applications will rely on a synergistic approach, combining the targeted synthesis and computational design strategies outlined in the preceding sections to create molecules with precisely tailored properties for each specific function.
Q & A
Q. What are the primary synthetic routes for Naphthalen-1-yl biphenyl-4-carboxylate, and how can experimental parameters be optimized?
Methodological Answer: Synthesis typically involves esterification between biphenyl-4-carboxylic acid and 1-naphthol derivatives. Key parameters include solvent polarity (e.g., dichloromethane vs. DMF), catalyst selection (e.g., DCC/DMAP for mild conditions), and temperature control to avoid side reactions like hydrolysis. Optimization can employ factorial design to assess interactions between variables (e.g., temperature, molar ratios) and identify statistically significant factors . Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen conditions, reducing trial-and-error experimentation .
Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Methodological Answer:
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular packing and torsional angles, critical for confirming steric effects between the naphthyl and biphenyl groups .
- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions, but overlapping aromatic signals may require 2D techniques (e.g., COSY, HSQC). IR confirms ester carbonyl stretching (~1720 cm⁻¹). Discrepancies between calculated (DFT) and experimental spectra may indicate conformational flexibility or crystal-packing effects .
Q. What preliminary toxicological assessments are recommended for this compound in biological studies?
Methodological Answer: Follow inclusion criteria for toxicity screening (Table B-1, ):
- In vitro : Cytotoxicity assays (e.g., MTT on HepG2 cells) to assess hepatic effects.
- In vivo : Rodent models for systemic effects (e.g., respiratory, renal) via oral/dermal exposure. Prioritize endpoints like oxidative stress markers (e.g., glutathione depletion) due to aromatic electrophilic metabolites .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved photophysical properties?
Methodological Answer:
- DFT/TD-DFT : Predict HOMO-LUMO gaps for tuning absorption/emission wavelengths. Substituent effects (e.g., electron-withdrawing groups on biphenyl) can be modeled to enhance quantum yield .
- Molecular Dynamics : Simulate aggregation-induced emission (AIE) behavior by analyzing π-π stacking propensity in solvent environments .
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting catalytic activity or solubility results)?
Methodological Answer:
- Systematic Comparison : Apply frameworks from political science methodology () to isolate variables (e.g., solvent purity, humidity).
- Meta-Analysis : Aggregate data from multiple studies using regression models (e.g., orthogonal design residuals) to identify outliers or contextual factors (e.g., temperature gradients during measurements) .
Q. What methodologies assess the environmental fate of this compound in atmospheric or aquatic systems?
Methodological Answer:
- Atmospheric Chemistry : Model degradation pathways (OH radical reactions) using chamber studies and computational kinetics (e.g., Gaussian software) .
- Aquatic Persistence : Apply membrane separation technologies (e.g., HPLC-MS) to track hydrolysis products and bioaccumulation potential in simulated ecosystems .
Q. What advanced reactor designs optimize large-scale synthesis while minimizing byproducts?
Methodological Answer:
Q. How can researchers elucidate the compound’s interactions with biological macromolecules (e.g., DNA/RNA)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinities with DNA grooves or RNA helices. Validate via fluorescence quenching assays .
- Transcriptomic Analysis : RNA-seq to identify gene expression changes (e.g., CYP450 isoforms) in exposed cell lines, cross-referenced with toxicogenomic databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
